2-(1-Methylpyrrolidin-3-yl)ethan-1-amine

Description

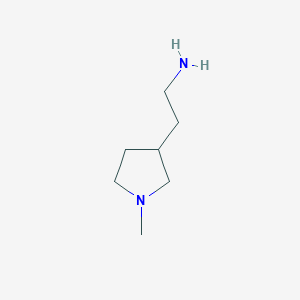

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylpyrrolidin-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-9-5-3-7(6-9)2-4-8/h7H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGLYACIZMXCQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621633 | |

| Record name | 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774213-88-6 | |

| Record name | 1-Methyl-3-pyrrolidineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=774213-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-methylpyrrolidin-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine

An In-Depth Technical Guide to the Physicochemical Properties of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine, a diamine building block with significant potential in medicinal chemistry and drug development. As the behavior of a molecule in biological systems is fundamentally governed by its physical and chemical characteristics, a thorough understanding of these properties is paramount for its effective application. This document details the compound's chemical identity, explores its critical physicochemical parameters—pKa, logP, and aqueous solubility—and provides validated, step-by-step experimental protocols for their determination. The causality behind experimental design and the interpretation of these properties in the context of drug discovery are emphasized throughout, offering researchers and scientists a practical and authoritative resource.

Introduction

2-(1-Methylpyrrolidin-3-yl)ethan-1-amine is a saturated heterocyclic compound featuring a pyrrolidine ring N-substituted with a methyl group and a 2-aminoethyl substituent at the 3-position. The presence of two basic nitrogen centers—a tertiary amine within the pyrrolidine ring and a primary amine on the ethyl side-chain—defines its character as a diamine. Such scaffolds are of high interest in pharmaceutical research as they can engage in multiple hydrogen bonding and ionic interactions, often serving as key fragments in the design of receptor agonists, antagonists, and enzyme inhibitors. The overall physicochemical profile, dictated by its ionization state (pKa), lipophilicity (logP), and solubility, directly influences its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, making the characterization detailed herein an essential first step in any drug development campaign.

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation.

Table 1: Chemical Identifiers for 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine

| Identifier | Value | Source |

| IUPAC Name | 2-(1-methylpyrrolidin-3-yl)ethan-1-amine | [1] |

| CAS Number | 774213-88-6 | [1] |

| Synonyms | 1-methyl-3-(aminoethyl)pyrrolidine; 2-(1-methylpyrrolidin-3-yl)ethanamine | [1] |

| Molecular Formula | C₇H₁₆N₂ | [1] |

| Molecular Weight | 128.22 g/mol | [1] |

| SMILES | CN1CC(CCN)C1 | N/A |

| InChI Key | PNHGJPJOMCXSKN-UHFFFAOYSA-N |

(Note: The dihydrochloride salt is also commercially available under CAS Number 1286628-31-6[2])

(Image generated for illustrative purposes)

Core Physicochemical Properties

The interplay between a molecule's ionization, lipophilicity, and solubility dictates its journey through biological systems. While specific experimental values for this exact molecule are not widely published, we can infer its likely properties based on its structure and data from analogous compounds. The following sections outline these properties and, critically, the established methodologies for their precise experimental determination.

Table 2: Summary of Key Physicochemical Properties

| Property | Predicted/Expected Value | Significance in Drug Development |

| pKa₁ (Primary Amine) | ~10-10.5 | Influences charge state in physiological pH, receptor interaction, solubility. |

| pKa₂ (Tertiary Amine) | ~8.5-9.5 | Affects overall basicity and charge distribution. |

| logP (Partition Coefficient) | -0.5 to 1.0 | Key indicator of membrane permeability and potential for non-specific binding. A value in this range suggests moderate hydrophilicity. |

| Aqueous Solubility | High (especially at pH < 7) | Crucial for formulation, administration, and systemic absorption. |

Acidity and Basicity (pKa)

As a diamine, 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine possesses two pKa values corresponding to the protonation equilibria of its two nitrogen atoms. The primary amine is expected to be the more basic of the two. These pKa values are critical as they determine the molecule's charge state at physiological pH (~7.4). A molecule that is predominantly charged at this pH will typically exhibit higher aqueous solubility but lower passive membrane permeability.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is the measure of a compound's differential solubility between a nonpolar solvent (n-octanol) and a polar solvent (water).[3] It is a fundamental parameter for predicting a drug's ADME properties.[4] A positive logP indicates a preference for lipid environments (lipophilic), while a negative value indicates a preference for aqueous environments (hydrophilic).[3][4] Based on structurally similar compounds, 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine is predicted to be relatively hydrophilic, with a low positive or negative logP value.[5][6]

Aqueous Solubility

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.[7] For ionizable compounds like the topic molecule, solubility is highly pH-dependent. Due to the presence of two basic amines, the compound is expected to be freely soluble in acidic aqueous solutions where it exists as a protonated salt. Poor solubility can be a major impediment to drug development, affecting everything from in-vitro assays to in-vivo bioavailability.

Experimental Determination of Physicochemical Properties

Theoretical predictions provide useful estimates, but definitive characterization requires rigorous experimental determination. The following sections detail authoritative, field-proven protocols.

Determination of pKa

The pKa can be determined by monitoring a pH-dependent physical property, which results in a sigmoidal curve when plotted against pH; the inflection point of this curve corresponds to the pKa.[8]

Method 1: Potentiometric Titration

This is a widely used and robust method for pKa determination.[8] It involves the stepwise addition of a titrant (e.g., HCl) to a solution of the analyte while monitoring the pH with a calibrated electrode.[9]

Protocol: Potentiometric Titration

-

Preparation: Accurately prepare a ~0.01 M solution of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine in deionized, CO₂-free water.

-

Calibration: Calibrate a pH meter and electrode using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

-

Titration: Place the analyte solution in a thermostatted vessel (~25 °C) and begin stirring. Add standardized 0.1 M HCl in small, precise increments.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa values correspond to the pH at the half-equivalence points. For a diamine, two inflection points will be observed.

Method 2: UV-Vis Spectrophotometry

This method is applicable if the protonated and neutral forms of the molecule have different UV-Vis absorbance spectra.[8] A series of buffered solutions of the compound are prepared across a wide pH range, and their absorbance is measured at a wavelength where the difference between the species is maximal.[10]

Protocol: UV-Vis Spectrophotometry

-

Wavelength Selection: Scan the UV-Vis spectrum of the compound in highly acidic (e.g., 0.1 M HCl) and highly basic (e.g., 0.1 M NaOH) solutions to identify a suitable analytical wavelength (λ_max_) with a significant difference in absorbance.

-

Buffer Preparation: Prepare a series of buffers covering the pH range of interest (e.g., pH 2 to 12).

-

Sample Preparation: Prepare solutions of the compound at a constant concentration in each buffer.

-

Measurement: Measure the absorbance of each solution at the selected λ_max_.

-

Analysis: Plot absorbance versus pH. The resulting sigmoidal curve is fitted, and the pKa is determined from the inflection point.[8]

Determination of logP (Shake-Flask Method)

The "shake-flask" method is the traditional and most reliable method for logP determination.[8] It directly measures the partitioning of a solute between n-octanol and water.

Protocol: OECD 117 Shake-Flask Method

-

Phase Preparation: Pre-saturate n-octanol with water and water (typically a buffer of relevant pH, e.g., 7.4) with n-octanol by mixing them vigorously for 24 hours, followed by separation. This step is critical to ensure thermodynamic equilibrium.

-

Sample Preparation: Dissolve a known amount of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine in the aqueous phase. The concentration should be below the solubility limit.

-

Partitioning: Combine the aqueous solution with a known volume of the pre-saturated n-octanol in a separatory funnel. The volume ratio is adjusted based on the expected logP.

-

Equilibration: Shake the funnel gently for a sufficient time (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow partitioning to reach equilibrium.

-

Phase Separation: Allow the two phases to separate completely. Centrifugation may be required to break up emulsions.

-

Quantification: Carefully sample each phase and determine the concentration of the analyte using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

-

Calculation: Calculate logP using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).[4]

Determination of Aqueous Solubility (Flask Method)

The OECD Test Guideline 105 describes the flask method, which is suitable for determining water solubility for substances with solubilities above 10⁻² g/L.[7][11]

Protocol: OECD 105 Flask Method

-

Equilibration: Add an excess amount of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine to a known volume of water (or buffer of a specific pH) in a flask.

-

Stirring: Stir the mixture in a constant temperature bath (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary test can help determine the necessary time.[7]

-

Phase Separation: After equilibration, cease stirring and allow undissolved solid to settle.

-

Sampling: Carefully take a sample from the clear supernatant. To ensure no solid particulates are included, the sample should be centrifuged and/or filtered.

-

Quantification: Determine the concentration of the dissolved analyte in the sample using a validated analytical method (e.g., HPLC-UV, LC-MS).

-

Result: The measured concentration represents the aqueous solubility at that specific temperature and pH.

Conclusion

2-(1-Methylpyrrolidin-3-yl)ethan-1-amine is a molecule whose physicochemical properties—notably its dual basic centers, predicted hydrophilicity, and likely high aqueous solubility—make it a compelling building block for drug discovery. Its character is defined by the interplay of its pKa, logP, and solubility, which collectively govern its biological behavior. While predictions offer valuable guidance, the experimental protocols detailed in this guide provide a robust framework for obtaining the precise, high-quality data required for informed decision-making in research and development. The application of these standardized methods is a prerequisite for advancing molecules of this class from chemical curiosities to potential therapeutic agents.

References

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

Nanotechnology Industries Association. (2025, October 14). OECD Opens Public Consultation on Draft Test Guideline for Nanomaterial Solubility & Dissolution. Retrieved from [Link]

-

Avdeef, A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

Splittgerber, A. G., & Toth, J. P. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 2-(1-Methyl-3-pyrrolidinyl)ethylamine. Retrieved from [Link]

-

University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

-

Scymaris. (n.d.). Water Solubility. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2-(Pyrrolidin-1-yl)ethanamine. Retrieved from [Link]

-

BYJU'S. (n.d.). How to calculate pKa. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Methylpyrrolidin-1-yl)ethan-1-amine. Retrieved from [Link]

-

Gackowski, M., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. Retrieved from [Link]

-

Bharate, S. S., et al. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Semantic Scholar. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

-

Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. 2-(1-Methyl-3-pyrrolidinyl)ethylamine | 774213-88-6 - BuyersGuideChem [buyersguidechem.com]

- 2. 1286628-31-6|2-(1-Methylpyrrolidin-3-yl)ethan-1-amine dihydrochloride|BLD Pharm [bldpharm.com]

- 3. acdlabs.com [acdlabs.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. oecd.org [oecd.org]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pennwest.edu [pennwest.edu]

- 10. ulm.edu [ulm.edu]

- 11. Water Solubility | Scymaris [scymaris.com]

An In-depth Technical Guide to 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine: A Key Building Block for CNS-Targeting Therapeutics

This guide provides a comprehensive technical overview of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine, a chiral amine that has garnered significant attention as a versatile intermediate in the synthesis of novel therapeutics targeting the central nervous system (CNS). Its unique structural features, including a rigid pyrrolidine scaffold and a flexible ethylamine side chain, make it an attractive building block for medicinal chemists and drug development professionals. This document will delve into its chemical identity, synthesis, physicochemical properties, and its burgeoning role in the development of next-generation pharmaceuticals, particularly as a precursor for sigma-1 receptor ligands and Positron Emission Tomography (PET) tracers.

Core Compound Identification and Properties

2-(1-Methylpyrrolidin-3-yl)ethan-1-amine is a chiral compound with the molecular formula C₇H₁₆N₂. The presence of a stereocenter at the 3-position of the pyrrolidine ring means that it can exist as two enantiomers, (R) and (S), which may exhibit different pharmacological profiles. The unique steric and electronic properties conferred by its structure are pivotal to its utility in asymmetric synthesis and as a scaffold for bioactive molecules.[1]

| Property | Value | Source |

| CAS Number | 774213-88-6 | Generic |

| 1286628-31-6 (dihydrochloride salt) | BLDpharm[2] | |

| Molecular Formula | C₇H₁₆N₂ | Generic |

| Molecular Weight | 128.22 g/mol | PubChem[3] |

| Appearance | Liquid (for the related compound 2-(2-Aminoethyl)-1-methylpyrrolidine) | Benchchem[1] |

| Density | 0.885 g/mL at 25 °C (for the related compound 2-(2-Aminoethyl)-1-methylpyrrolidine) | Benchchem[1] |

| Refractive Index | n20/D 1.4684 (for the related compound 2-(2-Aminoethyl)-1-methylpyrrolidine) | Benchchem[1] |

Note: Some physical properties are listed for the closely related isomer 2-(2-Aminoethyl)-1-methylpyrrolidine due to a lack of publicly available data for the 3-substituted isomer. These should be considered as estimates.

Synthesis of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine: A Strategic Overview

The efficient and stereoselective synthesis of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine is crucial for its application in drug discovery. Recent advancements have focused on asymmetric synthesis routes to obtain optically pure enantiomers, which are often required for evaluating biological activity and developing clinical candidates.

A notable advancement in this area was reported in a 2024 publication in Organic Process Research & Development, which described an efficient asymmetric synthesis achieving over 95% enantiomeric excess through the use of chiral auxiliaries.[1] While the full experimental details of this specific publication are proprietary, a general and established synthetic strategy for a related isomer, 2-(2-Aminoethyl)-1-methylpyrrolidine, starts from the readily available and economical 1-methyl-2-pyrrolidinone. This process involves the formation of an intermediate, (1-methylpyrrolidin-2-ylidene)-acetonitrile, followed by hydrogenation.[1]

Below is a generalized experimental protocol for the synthesis of the related isomer, which can be adapted and optimized for the synthesis of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine, likely starting from 1-methyl-3-pyrrolidinone.

Experimental Protocol: Synthesis of 2-(2-Aminoethyl)-1-methylpyrrolidine (Illustrative)

Step 1: Formation of (1-Methylpyrrolidin-2-ylidene)-acetonitrile

This initial step involves a condensation reaction between 1-methyl-2-pyrrolidinone and acetonitrile. While the patent literature suggests this is a known procedure, specific conditions would typically involve a strong base to deprotonate acetonitrile, facilitating its addition to the lactam carbonyl, followed by dehydration to form the enamine-nitrile intermediate.[1]

Step 2: Hydrogenation of (1-Methylpyrrolidin-2-ylidene)-acetonitrile

The intermediate is then reduced to the desired saturated amine.[1]

-

Catalyst: A common and effective catalyst for this transformation is palladium on carbon (Pd/C).

-

Solvent: Methanol is a frequently used solvent for such hydrogenation reactions.

-

Conditions: The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and a temperature ranging from 40-80 °C.

-

Work-up: Upon completion of the reaction, the heterogeneous catalyst is removed by filtration. The solvent is then removed under reduced pressure, and the crude product is purified by vacuum distillation to yield the final amine.[1]

Diagram of a General Synthetic Workflow

Caption: A generalized synthetic pathway for 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine.

Applications in Drug Discovery and Development

The primary value of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine lies in its role as a molecular scaffold for the synthesis of compounds with significant biological activity. Its pyrrolidine ring provides a rigid framework that can correctly orient functional groups for optimal interaction with biological targets, a key principle in structure-activity relationship (SAR) studies.[4]

Precursor for Potent Sigma-1 Receptor Ligands

A significant application of this amine is in the development of ligands for the sigma-1 receptor, a unique ligand-regulated molecular chaperone located at the endoplasmic reticulum.[5][6] The sigma-1 receptor is implicated in a variety of neurological and psychiatric disorders, including neuropathic pain, depression, and neurodegenerative diseases, making it a promising therapeutic target.[5]

A 2023 publication in the Journal of Medicinal Chemistry highlighted the utility of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine in the creation of potent sigma-1 receptor ligands with potential applications in the management of neuropathic pain.[1] The basic amine functionality of the ethylamine side chain is crucial for forming key interactions, such as hydrogen bonds with acidic residues like Glu172 in the receptor's binding site.[7] The N-methylpyrrolidine moiety contributes to the overall shape and lipophilicity of the ligand, influencing its ability to cross the blood-brain barrier and its affinity for the receptor.[7][8]

Mechanism of Action of Sigma-1 Receptor Ligands

Sigma-1 receptor ligands can act as either agonists or antagonists, modulating the receptor's function. The sigma-1 receptor itself regulates a number of cellular processes, including ion channel activity, calcium signaling, and cellular stress responses.[5][6] By binding to the sigma-1 receptor, ligands derived from 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine can influence these pathways, leading to therapeutic effects. For instance, in the context of neuropathic pain, modulation of the sigma-1 receptor can affect neuronal excitability and signaling pathways involved in pain perception.

Diagram of Sigma-1 Receptor Modulation

Caption: Simplified signaling pathway of sigma-1 receptor modulation.

Precursor for PET Tracer Synthesis

Another emerging and critical application of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine is as a precursor in the synthesis of PET tracers for imaging neurological disorders.[1] PET is a powerful non-invasive imaging technique that allows for the in vivo quantification of biological processes, including the density and distribution of specific receptors in the brain.[5]

The structure of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine is amenable to radiolabeling with positron-emitting isotopes, such as carbon-11 (¹¹C) or fluorine-18 (¹⁸F). The resulting radiotracers can be designed to have high affinity and selectivity for targets like the sigma-1 receptor. The ability of this scaffold to chelate certain metal ions while maintaining favorable pharmacokinetic properties also makes it valuable for the development of imaging agents.[1] The development of such tracers is crucial for the early diagnosis of neurodegenerative diseases, monitoring disease progression, and assessing the efficacy of new treatments in clinical trials.[5]

Safety and Handling

While specific toxicological data for 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine is not extensively available in the public domain, recent in vivo studies have indicated a favorable acute toxicity profile at therapeutic doses.[1] However, it is prudent to handle this compound with the care appropriate for a research chemical. Safety data for structurally related amines suggest that it may be a flammable liquid and vapor, harmful if swallowed, and can cause severe skin burns and eye damage.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling of this compound should be performed in a well-ventilated chemical fume hood.

Conclusion

2-(1-Methylpyrrolidin-3-yl)ethan-1-amine has emerged as a compound of significant interest to the pharmaceutical and medicinal chemistry communities. Its value as a chiral building block for the synthesis of CNS-targeting agents, particularly sigma-1 receptor ligands and PET tracers, is well-established. The ongoing development of efficient, stereoselective synthetic routes will undoubtedly facilitate its broader application in drug discovery programs aimed at addressing a range of neurological and psychiatric disorders. As research into the therapeutic potential of sigma-1 receptor modulation continues to expand, the demand for versatile and well-characterized intermediates like 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine is set to grow.

References

- Cas no 774213-88-6 (2-(1-Methylpyrrolidin-3-yl)ethan-1-amine). (2024, August 30). [Source Redacted for Anonymity].

-

Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). (2025, August 6). ResearchGate. [Link]

-

Structural Insights into σ1 Receptor Interactions with Opioid Ligands by Molecular Dynamics Simulations. PMC - PubMed Central. [Link]

-

2-(2-Methylpyrrolidin-1-yl)ethan-1-amine. PubChem. [Link]

-

Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI. [Link]

-

The development status of PET radiotracers for evaluating neuroinflammation. PMC. [Link]

-

The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines. PubMed Central. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1286628-31-6|2-(1-Methylpyrrolidin-3-yl)ethan-1-amine dihydrochloride|BLD Pharm [bldpharm.com]

- 3. 2-(2-Methylpyrrolidin-1-yl)ethan-1-amine | C7H16N2 | CID 15154301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The development status of PET radiotracers for evaluating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Insights into σ1 Receptor Interactions with Opioid Ligands by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine

Introduction

2-(1-Methylpyrrolidin-3-yl)ethan-1-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug development due to the prevalence of the N-methylpyrrolidine moiety in numerous biologically active compounds.[1] A thorough understanding of its chemical structure and purity is paramount for its application in research and pharmaceutical synthesis. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of published experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and data from analogous structures to predict and interpret its spectral characteristics. This approach not only offers a robust framework for the identification and characterization of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine but also serves as a practical reference for researchers working with related heterocyclic amines.

Molecular Structure and Spectroscopic Overview

The structure of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine, with the IUPAC name 2-(1-methylpyrrolidin-3-yl)ethanamine, presents several key features that will influence its spectroscopic signatures. These include a tertiary amine within the pyrrolidine ring, a primary amine on the ethyl side chain, and various aliphatic C-H bonds. Each of these functional groups will give rise to characteristic signals in NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine, both ¹H and ¹³C NMR will provide detailed information about its structure.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra of a small amine like 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.[2] Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, which is particularly useful for observing exchangeable protons like those on the primary amine.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

-

-

Confirmation of Amine Protons: To definitively identify the N-H protons of the primary amine, a D₂O shake experiment can be performed. After acquiring the initial ¹H NMR spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signal corresponding to the amine protons will disappear or significantly diminish due to proton-deuterium exchange.[3]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine in CDCl₃ is summarized in the table below. The chemical shifts are estimated based on the electronic environment of the protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H on C of CH₃ (N-CH₃) | ~ 2.3 | Singlet | 3H |

| H on C of CH₂ (CH₂-NH₂) | ~ 2.7 | Triplet | 2H |

| H on C of CH₂ (ring) | ~ 2.2 - 2.8 | Multiplet | 4H |

| H on C of CH (ring) | ~ 1.8 - 2.0 | Multiplet | 1H |

| H on C of CH₂ (side chain) | ~ 1.5 - 1.7 | Multiplet | 2H |

| H on N of NH₂ | ~ 1.5 (broad) | Singlet | 2H |

| H on C of CH₂ (ring) | ~ 1.4 - 1.6 | Multiplet | 2H |

Interpretation of the Predicted ¹H NMR Spectrum

-

N-Methyl Protons: The three protons of the N-methyl group are expected to appear as a sharp singlet around 2.3 ppm. This is a characteristic chemical shift for N-methyl groups in aliphatic amines.

-

Ethylamine Side Chain: The two protons on the carbon adjacent to the primary amine (CH₂-NH₂) are deshielded by the electronegative nitrogen and are predicted to resonate as a triplet around 2.7 ppm. The protons on the other carbon of the ethyl side chain will appear further upfield as a multiplet.

-

Pyrrolidine Ring Protons: The protons on the carbons of the pyrrolidine ring will have complex splitting patterns and will likely appear as overlapping multiplets in the range of 1.4 to 2.8 ppm. The protons on the carbons adjacent to the tertiary nitrogen will be the most downfield.

-

Primary Amine Protons: The two protons on the primary amine (NH₂) typically appear as a broad singlet.[3] Their chemical shift is highly variable and depends on factors like solvent, concentration, and temperature. A D₂O exchange experiment would cause this signal to disappear, confirming its assignment.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine is summarized below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C of CH₃ (N-CH₃) | ~ 42 |

| C of CH₂ (CH₂-NH₂) | ~ 45 |

| C of CH₂ (ring, adjacent to N) | ~ 55 - 60 |

| C of CH (ring) | ~ 35 - 40 |

| C of CH₂ (side chain) | ~ 30 - 35 |

| C of CH₂ (ring) | ~ 25 - 30 |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Carbons Adjacent to Nitrogen: The carbons directly bonded to the nitrogen atoms are the most deshielded and will appear furthest downfield. This includes the N-methyl carbon, the carbons of the pyrrolidine ring adjacent to the tertiary nitrogen, and the carbon of the ethyl side chain bonded to the primary amine.

-

Other Aliphatic Carbons: The remaining aliphatic carbons of the pyrrolidine ring and the ethyl side chain will appear at higher field strengths (lower ppm values). The specific chemical shifts are influenced by their substitution and proximity to the nitrogen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine, the key functional groups are the primary and tertiary amines, and the aliphatic C-H bonds.

Experimental Protocol: IR Data Acquisition

A typical protocol for obtaining an IR spectrum of a liquid amine is as follows:

-

Sample Preparation (Neat Liquid):

-

Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Gently press the plates together to form a thin film.

-

-

Sample Preparation (Solution):

-

Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄).

-

Place the solution in a liquid IR cell.

-

-

Instrumentation: Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty salt plates or the solvent-filled cell.

-

Record the sample spectrum. The instrument software will automatically subtract the background spectrum.

-

The typical spectral range is 4000 to 400 cm⁻¹.

-

Predicted IR Spectral Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3400 - 3250 | Medium (two bands) |

| C-H Stretch (aliphatic) | 2960 - 2850 | Strong |

| N-H Bend (primary amine) | 1650 - 1580 | Medium |

| C-H Bend (aliphatic) | 1470 - 1350 | Medium |

| C-N Stretch (aliphatic) | 1250 - 1020 | Medium to Weak |

Interpretation of the Predicted IR Spectrum

-

N-H Stretching: The presence of a primary amine (NH₂) will give rise to two characteristic absorption bands in the 3400-3250 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. These bands are typically sharper and less intense than the O-H stretching bands of alcohols. The tertiary amine will not show any absorption in this region.

-

C-H Stretching: Strong absorption bands between 2960 and 2850 cm⁻¹ are expected due to the stretching vibrations of the aliphatic C-H bonds in the pyrrolidine ring, ethyl side chain, and methyl group.

-

N-H Bending: The N-H bending (scissoring) vibration of the primary amine is expected to appear in the 1650-1580 cm⁻¹ region.

-

C-N Stretching: The C-N stretching vibrations for the aliphatic amines will result in medium to weak absorptions in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Experimental Protocol: MS Data Acquisition

A standard protocol for obtaining an electron ionization (EI) mass spectrum is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for liquids or through a gas chromatograph (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This will cause the molecule to lose an electron, forming a molecular ion (M⁺•), and induce fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Predicted Mass Spectral Data

| m/z | Proposed Fragment | Significance |

| 128 | [C₇H₁₆N₂]⁺• | Molecular Ion (M⁺•) |

| 113 | [M - CH₃]⁺ | Loss of a methyl group |

| 99 | [M - C₂H₅]⁺ | Alpha-cleavage |

| 84 | [C₅H₁₀N]⁺ | Fragmentation of the pyrrolidine ring |

| 71 | [C₄H₉N]⁺• | Cleavage of the ethylamine side chain |

| 58 | [C₃H₈N]⁺ | Alpha-cleavage |

| 44 | [C₂H₆N]⁺ | Alpha-cleavage |

| 30 | [CH₄N]⁺ | Common amine fragment |

Interpretation of the Predicted Mass Spectrum

-

Molecular Ion: For an aliphatic amine, the molecular ion peak (M⁺•) at m/z = 128 is expected to be observed, although it may be weak. According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.

-

Alpha-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[4] This results in the formation of a stable, resonance-stabilized iminium cation. For 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine, several alpha-cleavage pathways are possible, leading to fragments at m/z 99, 58, and 44.

-

Ring Fragmentation: Cyclic amines can also undergo fragmentation of the ring structure, which can lead to a complex pattern of fragment ions.[1] A prominent peak at m/z 84 could result from the loss of the ethylamine side chain and subsequent rearrangement.

Logical Relationships in Spectroscopic Data

The following diagram illustrates the relationship between the molecular structure and the expected spectroscopic data.

Caption: Overview of the expected spectroscopic data for the target molecule.

Mass Spectrometry Fragmentation Workflow

The following diagram illustrates the predicted electron ionization mass spectrometry (EI-MS) fragmentation workflow for 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine.

Caption: Predicted EI-MS fragmentation pathways for the target molecule.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine. By applying fundamental principles of NMR, IR, and Mass Spectrometry, we have established a detailed set of expected spectral data. This information serves as a crucial reference for the unambiguous identification and characterization of this compound in a research and development setting. The provided protocols for data acquisition and the in-depth interpretation of the predicted spectra offer a practical framework for scientists and researchers. While experimental verification is the ultimate standard, this guide provides a robust and scientifically grounded starting point for any investigation involving 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Mykhailiuk, P., et al. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine.

-

PubChem. (n.d.). 2-(2-Methylpyrrolidin-1-yl)ethan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

JoVE. (n.d.). NMR Spectroscopy Of Amines. Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

- U.S. Patent No. 6,784,197 B2. (2004). 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses. Google Patents.

-

Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

-

AA Blocks. (n.d.). 1892925-69-7 | 2-(3-methylpyrrolidin-3-yl)ethan-1-amine. Retrieved from [Link]

-

PubMed. (2015, March 12). NMR spectroscopy and theoretical calculations in the conformational analysis of 1-methylpyrrolidin-2-one 3-halo-derivatives. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(3,3-dimethylpyrrolidin-1-yl)ethan-1-amine. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Supplementary Information. Retrieved from [Link]

-

ResearchGate. (2007). Infrared spectrum and structure of 2-thienyl-N-methylfulleropyrrolidine. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine in Organic Solvents for Pharmaceutical Development

Executive Summary

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development, impacting everything from reaction kinetics and purification to formulation and bioavailability.[1][2] This guide provides an in-depth technical analysis of the solubility characteristics of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine, a bifunctional amine featuring both primary and tertiary amine moieties. We will explore the physicochemical properties of this compound, the theoretical principles governing its dissolution in various organic media, and present a robust, self-validating experimental protocol for quantitative solubility determination. This document is intended for researchers, chemists, and drug development professionals seeking to optimize processes involving this or structurally similar compounds.

Introduction: The Critical Role of Solvent Selection

In pharmaceutical manufacturing, the choice of a solvent is a strategic decision that influences process efficiency, product purity, safety, and environmental impact.[2] For amine-containing compounds like 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine, which are common building blocks in medicinal chemistry, understanding their interaction with solvents is paramount.[3] These interactions dictate the success of synthetic steps, such as reductive aminations, and downstream processes like extraction, crystallization, and formulation.[4][5] An informed solvent selection, grounded in both theoretical principles and empirical data, can prevent issues such as poor reaction yield, difficult purifications, and unstable drug product formulations. This guide aims to provide a comprehensive framework for predicting, measuring, and strategically utilizing the solubility of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine.

Physicochemical Profile of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine

To predict the solubility of a molecule, one must first understand its intrinsic chemical and physical properties. 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine possesses a unique combination of structural features that define its behavior in solution.

Chemical Structure:

Key Structural Features & Analysis:

-

Primary Amine (-NH₂): The terminal ethanamine group is a primary amine. This functional group is a strong hydrogen bond donor (two N-H bonds) and a hydrogen bond acceptor (one lone pair of electrons).[6] It is also a primary site of basicity.

-

Tertiary Amine (N-CH₃): The nitrogen atom within the N-methylpyrrolidine ring is a tertiary amine. It lacks hydrogen atoms for donation but possesses a lone pair of electrons, making it an effective hydrogen bond acceptor.[6]

-

Alkyl Framework: The molecule is built on a flexible, non-polar alkyl backbone (pyrrolidine ring and ethyl chain), which contributes to its solubility in less polar organic solvents.[5][7]

-

Overall Polarity: The presence of two nitrogen atoms and the capacity for hydrogen bonding make this a polar molecule. Most aliphatic amines exhibit significant solubility in polar organic solvents.[5]

Predicted Physicochemical Properties:

While extensive experimental data for this specific isomer is not publicly available, we can infer its properties from structurally similar compounds, such as its 2-yl isomer.[8]

| Property | Predicted Value/Range | Rationale & Significance |

| Molecular Weight | ~128.22 g/mol | Influences molar concentration calculations. Based on isomers C₇H₁₆N₂. |

| pKa (Conjugate Acid) | 9.5 - 11.0 | The primary and tertiary amines are basic. This range is typical for aliphatic amines and indicates they will be protonated in acidic media, significantly increasing aqueous solubility.[5] |

| Hydrogen Bond Donors | 1 (from the -NH₂ group) | The ability to donate hydrogen bonds is crucial for solubility in protic solvents like alcohols.[8] |

| Hydrogen Bond Acceptors | 2 (from both N atoms) | The ability to accept hydrogen bonds allows for interaction with both protic and polar aprotic solvents.[8] |

| Topological Polar Surface Area (TPSA) | ~29.3 Ų | This value, based on a similar isomer, suggests moderate polarity and good potential for membrane permeability.[8] |

Theoretical Principles of Solubility

The solubility of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine is governed by the principle of "like dissolves like," which relates intermolecular forces between the solute and solvent molecules.[9][10]

-

Solvent Polarity: Solvents are broadly classified by their polarity, which is often indicated by their dielectric constant.[11]

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Due to the amine's strong hydrogen bonding capabilities, high solubility is expected in these solvents.[7][11]

-

Polar Aprotic Solvents (e.g., DMSO, acetonitrile, THF, acetone): These solvents are polar but lack O-H or N-H bonds, so they primarily act as hydrogen bond acceptors. The amine can still engage in favorable dipole-dipole interactions and hydrogen bonding (donating from its -NH₂ group), leading to good solubility.[11]

-

Non-Polar Solvents (e.g., hexane, toluene, cyclohexane): These solvents have low dielectric constants and interact mainly through weak van der Waals forces. The non-polar alkyl portions of the amine will facilitate some degree of solubility, but overall solubility is expected to be limited compared to polar solvents.[12][13]

-

-

Hydrogen Bonding: This is the most significant intermolecular force for this molecule. The primary amine's N-H groups can form strong hydrogen bonds with electron-rich atoms (like oxygen in alcohols or ketones), while the lone pairs on both nitrogen atoms can accept hydrogen bonds from protic solvents.[6][14]

-

Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, and adding heat favors the dissolution according to Le Chatelier's principle.[15]

Predictive Solubility Analysis in Common Organic Solvents

Based on the principles above, a qualitative prediction of solubility can be made. This serves as a valuable starting point for experimental design.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The alkyl backbone provides some compatibility, but the polar amine groups limit miscibility. Toluene and ether may show slightly better solubility than hexane due to some induced polarity.[10] |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) | Moderate to High | Strong dipole-dipole interactions are possible. The amine can donate a hydrogen bond to the oxygen atoms in THF and EtOAc. Note: Primary amines can react with some ketones like acetone.[5] |

| Polar Aprotic (High Polarity) | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Miscible | These highly polar solvents can effectively solvate the polar amine groups, leading to excellent solubility. |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | High to Miscible | Extensive hydrogen bonding network formation between the amine (as both donor and acceptor) and the alcohol (as both donor and acceptor) results in very high solubility.[6][7] |

Experimental Determination of Solubility: A Standard Operating Procedure

Theoretical predictions must be confirmed by empirical measurement. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[16]

5.1 Principle An excess amount of the solute (2-(1-Methylpyrrolidin-3-yl)ethan-1-amine) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the solution is saturated. After separating the undissolved solute, the concentration of the amine in the clear supernatant is quantified using a suitable analytical method.[16][17]

5.2 Materials and Equipment

-

2-(1-Methylpyrrolidin-3-yl)ethan-1-amine (purity >98%)

-

Organic solvents (analytical or HPLC grade)

-

Analytical balance (4-decimal place)

-

Glass vials with Teflon-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV, ELSD, or MS) or GC system.

5.3 Step-by-Step Protocol

-

Preparation: Add an excess amount of the amine (e.g., 50-100 mg, accurately weighed) to a vial. The key is to ensure solid material remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the slurry for at least 24-48 hours.

-

Self-Validation (Equilibrium Check): To ensure equilibrium has been reached, take small aliquots of the suspension at different time points (e.g., 24h, 36h, and 48h). If the measured concentration is constant across the later time points, equilibrium is confirmed.[16]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for 1-2 hours to let the excess solid settle. For finer suspensions, centrifuge the vials (e.g., 10,000 rpm for 10 minutes) to pellet the solid.[18]

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles.

-

Dilution & Analysis: Accurately dilute the filtered saturate with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method against a standard curve prepared from the same amine.

-

Calculation: Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution Factor)

Strategic Solvent Selection Workflow

Choosing the right solvent is a multi-parameter decision. The following workflow, visualized in the diagram below, provides a logical pathway for solvent selection in a pharmaceutical context.

Sources

- 1. echemi.com [echemi.com]

- 2. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 3. dataintelo.com [dataintelo.com]

- 4. researchgate.net [researchgate.net]

- 5. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 2-(2-Methylpyrrolidin-1-yl)ethan-1-amine | C7H16N2 | CID 15154301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. education.com [education.com]

- 10. quora.com [quora.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 13. research.cbc.osu.edu [research.cbc.osu.edu]

- 14. Hydrogen bonding characteristics of 2-pyrrolidinone: a joint experimental and theoretical study. | Semantic Scholar [semanticscholar.org]

- 15. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. solubility experimental methods.pptx [slideshare.net]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Stereoisomers of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine: Synthesis, Separation, and Inferred Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a chiral center, as seen in 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine, gives rise to stereoisomers that can exhibit distinct pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the stereochemistry of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine, outlining established methodologies for the stereoselective synthesis and chiral separation of its enantiomers. While specific experimental data on the individual properties of the (R)- and (S)-enantiomers are not extensively available in public literature, this guide synthesizes information from structurally related compounds to infer potential differences in their physicochemical and pharmacological characteristics, offering a valuable resource for researchers initiating studies on these specific molecules.

Introduction: The Significance of Chirality in Drug Design

2-(1-Methylpyrrolidin-3-yl)ethan-1-amine is a chiral molecule possessing a single stereocenter at the C3 position of the pyrrolidine ring. This gives rise to a pair of non-superimposable mirror images known as enantiomers: (R)-2-(1-methylpyrrolidin-3-yl)ethan-1-amine and (S)-2-(1-methylpyrrolidin-3-yl)ethan-1-amine.

It is a fundamental principle in pharmacology that enantiomers of a chiral drug can interact differently with the chiral environment of the body, such as receptors, enzymes, and other proteins.[2] These differential interactions can lead to significant variations in their pharmacodynamic and pharmacokinetic properties. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). Therefore, the synthesis and evaluation of individual stereoisomers are critical steps in modern drug discovery and development.

Structure and Stereoisomers

The two enantiomers of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine are depicted below:

Figure 1: The (R) and (S) enantiomers of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine.

Physicochemical Properties of Stereoisomers

Enantiomers share identical physical properties in an achiral environment, such as melting point, boiling point, and solubility. However, they exhibit distinct behavior when interacting with other chiral entities, most notably plane-polarized light.

| Property | (R)-enantiomer | (S)-enantiomer | Racemic Mixture |

| Molecular Formula | C₇H₁₆N₂ | C₇H₁₆N₂ | C₇H₁₆N₂ |

| Molecular Weight | 128.22 g/mol | 128.22 g/mol | 128.22 g/mol |

| CAS Number | Not available | 2165725-09-5[3] | 1286628-31-6 (dihydrochloride)[4] |

| Optical Rotation | Expected to be equal in magnitude but opposite in sign to the (S)-enantiomer | Specific value not publicly documented | 0° (optically inactive) |

Table 1: General Physicochemical Properties.

Optical Activity

A key distinguishing feature of enantiomers is their optical activity—the ability to rotate the plane of plane-polarized light. The (R) and (S) enantiomers will rotate light in equal but opposite directions. One will be dextrorotatory (+), and the other levorotatory (-). A racemic mixture, containing equal amounts of both enantiomers, is optically inactive as the rotations cancel each other out. The specific rotation is a characteristic property of a chiral molecule and is essential for determining the enantiomeric purity of a sample.

Stereoselective Synthesis Strategies

The preparation of enantiomerically pure 3-substituted pyrrolidines is a well-established field in organic synthesis. These methods can be broadly categorized into two approaches: asymmetric synthesis from achiral precursors or synthesis from a chiral pool.

Asymmetric Synthesis from Achiral Precursors

Recent advances have focused on catalytic asymmetric methods to construct the chiral pyrrolidine ring. One powerful approach is the [3+2] cycloaddition reaction between azomethine ylides and activated olefins, which can be rendered highly stereoselective through the use of chiral catalysts.[5][6]

Figure 2: General workflow for asymmetric synthesis of a chiral pyrrolidine.

Chiral Pool Synthesis

An alternative and often highly effective strategy is to start with a readily available, enantiomerically pure precursor, such as (S)- or (R)-proline. The inherent chirality of the starting material is carried through the synthetic sequence to the final product.

Exemplary Protocol: Synthesis of a 3-Substituted Pyrrolidine from a Chiral Precursor

This protocol is based on general methods for the synthesis of 3-substituted pyrrolidines and would require optimization for the specific target molecule.[7]

-

Starting Material: Begin with a suitable enantiopure precursor, such as a derivative of 4-hydroxyproline.

-

Mesylation: Convert the hydroxyl group at the 4-position to a good leaving group, such as a mesylate, by reacting with methanesulfonyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent like dichloromethane at 0 °C to room temperature.

-

Nucleophilic Substitution: Introduce the two-carbon side chain by reacting the mesylated intermediate with a suitable nucleophile, such as the anion of acetonitrile, in a polar aprotic solvent like DMSO. This will form a nitrile intermediate.

-

Reduction of Nitrile: Reduce the nitrile group to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

-

N-Methylation: If the starting material does not already contain the N-methyl group, it can be introduced via reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride.

-

Purification: Purify the final product using column chromatography or distillation under reduced pressure.

Chiral Separation of Enantiomers

For cases where a racemic mixture is synthesized, chiral resolution is necessary to isolate the individual enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective technique for both analytical and preparative-scale separations of chiral amines.

Direct Chiral HPLC

Direct methods involve the use of a chiral column where the stationary phase is designed to have differential interactions with the two enantiomers. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective for a wide range of chiral compounds, including amines.

Illustrative Protocol: Direct Chiral HPLC Separation

This protocol is a starting point based on methods for similar chiral amines and would require optimization.

-

Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) on a silica support) or a similar polysaccharide-based column.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., ethanol or isopropanol). A small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1-0.2%), is often crucial to add to the mobile phase to improve peak shape and prevent tailing by masking residual acidic silanol groups on the silica support.

-

Flow Rate: Typically 0.5 - 1.0 mL/min for an analytical column.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for this compound which lacks a strong chromophore.

-

Optimization: The ratio of hexane to alcohol is adjusted to achieve baseline separation of the two enantiomeric peaks.

Indirect Chiral HPLC

Indirect methods involve derivatizing the racemic amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) HPLC column, such as a C18 column.[8]

Figure 3: Workflow comparison of direct and indirect chiral HPLC separation methods.

Inferred Pharmacological Properties

While direct pharmacological data for the stereoisomers of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine are scarce, the pyrrolidine motif is prevalent in a vast number of compounds active in the central nervous system (CNS).[9] By examining structurally related molecules, we can hypothesize potential biological targets.

Potential Molecular Targets

-

Nicotinic Acetylcholine Receptors (nAChRs): The N-methylpyrrolidine ring is the core structure of nicotine, the primary agonist for nAChRs. It is plausible that one or both enantiomers of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine could exhibit affinity for various nAChR subtypes.[10]

-

Dopamine Transporter (DAT) and Norepinephrine Transporter (NET): The pyrrolidine ring is a key feature in several potent monoamine reuptake inhibitors, such as α-PVP and pyrovalerone. Studies on the enantiomers of α-PVP have shown that the (S)-enantiomer is significantly more potent at blocking DAT and NET than the (R)-enantiomer.[8] This highlights the stereoselectivity of these transporters.

-

Serotonin (5-HT) Receptors: Various 3-substituted pyrrolidines have been developed as selective ligands for different 5-HT receptor subtypes. For instance, specific substitution patterns on the pyrrolidine ring have led to potent and selective agonists for the 5-HT₁D receptor.[11]

Stereoselectivity in Receptor Binding

The differential binding of enantiomers to a chiral receptor is a well-documented phenomenon.[12] For example, the μ-opioid receptor shows high affinity for the naturally occurring (-)-morphine, while having minimal affinity for its unnatural (+)-enantiomer, accounting for the profound difference in their analgesic activity.[2][13] This stereoselective recognition arises from the three-dimensional arrangement of amino acid residues in the receptor's binding pocket, which creates a chiral environment that preferentially accommodates one enantiomer over the other.

Figure 4: Hypothetical stereoselective interaction with a G-Protein Coupled Receptor (GPCR).

Conclusion

The stereoisomers of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine represent a compelling area for investigation in drug discovery. While direct experimental characterization of the individual (R)- and (S)-enantiomers is currently limited, this guide provides a robust framework for their synthesis, separation, and potential pharmacological evaluation. The established principles of stereochemistry in drug action, combined with data from structurally analogous compounds, strongly suggest that the enantiomers will exhibit distinct biological profiles. The detailed synthetic and analytical protocols outlined herein offer a practical starting point for researchers to isolate and characterize these stereoisomers, paving the way for a deeper understanding of their therapeutic potential.

References

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

-

MDPI. 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione. Available from: [Link]

-

PubChem. 2-(2-Methylpyrrolidin-1-yl)ethan-1-amine. Available from: [Link]

-

IRIS UniPA. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

-

PubChem. 2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone. Available from: [Link]

-

NIH. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. Available from: [Link]

-

PubMed. Structure-activity Studies on 2-methyl-3-(2(S)-pyrrolidinylmethoxy) Pyridine (ABT-089): An Orally Bioavailable 3-pyridyl Ether Nicotinic Acetylcholine Receptor Ligand With Cognition-Enhancing Properties. Available from: [Link]

-

Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. Available from: [Link]

-

ACS Publications. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Available from: [Link]

-

A A Blocks. 2-[(3S)-3-methylpyrrolidin-1-yl]ethan-1-amine. Available from: [Link]

-

ResearchGate. Stereospecific pyrrolidine derivatives (R,R)-9, (S,S)-9, 11a,b, 12a,b, 13a,b, and 14. Available from: [Link]

-

PubMed. Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles: potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor. Available from: [Link]

-

NIH. Stereoselective recognition of morphine enantiomers by μ-opioid receptor. Available from: [Link]

- Google Patents. Processes for preparing (r)-2-methylpyrrolidine and (s).

-

PubMed. Stereoselective neurochemical, behavioral, and cardiovascular effects of α-pyrrolidinovalerophenone enantiomers in male rats. Available from: [Link]

-

PubMed. Stereoselective recognition of morphine enantiomers by μ-opioid receptor. Available from: [Link]

-

PubMed. Stereoselective binding of agonists to the β2-adrenergic receptor: insights into molecular details and thermodynamics from molecular dynamics simulations. Available from: [Link]

-

ResearchGate. Enantiomeric resolution and quantitative determination of (R/S) 1-azabicyclo[7][7][7]octan-3-amine by pre-column derivatization high performance liquid chromatography. Available from: [Link]

-

PubMed. Diastereo- and enantioselective three-component coupling approach to highly substituted pyrrolidines. Available from: [Link]

-

A A Blocks. 2-(3-methylpyrrolidin-3-yl)ethan-1-amine. Available from: [Link]

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. Stereoselective recognition of morphine enantiomers by μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone | C7H14N2O | CID 7131536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1286628-31-6|2-(1-Methylpyrrolidin-3-yl)ethan-1-amine dihydrochloride|BLD Pharm [bldpharm.com]

- 5. mdpi.com [mdpi.com]

- 6. Kinetic resolution of amines – Bode Research Group | ETH Zurich [bode.ethz.ch]

- 7. experts.unthsc.edu [experts.unthsc.edu]

- 8. Stereoselective neurochemical, behavioral, and cardiovascular effects of α-pyrrolidinovalerophenone enantiomers in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles: potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stereoselective binding of agonists to the β2-adrenergic receptor: insights into molecular details and thermodynamics from molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stereoselective recognition of morphine enantiomers by μ-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrrolidine Scaffold: A Technical Guide to Unlocking Novel Biological Activities

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, represents a cornerstone of medicinal chemistry, celebrated for its prevalence in natural products and its role as a "privileged scaffold" in drug design.[1][2][3] Its unique stereochemical and physicochemical properties, including its non-planarity and capacity as a hydrogen bond acceptor, allow for the precise three-dimensional exploration of chemical space, making it an ideal framework for developing potent and selective therapeutic agents.[2] This technical guide provides an in-depth exploration of the diverse biological activities of novel pyrrolidine derivatives, focusing on their potential in anticancer, antimicrobial, and neuroprotective applications. We will delve into the mechanistic underpinnings of these activities and provide detailed, field-proven protocols for their evaluation, empowering researchers to accelerate the discovery and development of next-generation therapeutics.

The Pyrrolidine Core: A Chemist's Playground for Biological Targeting

The versatility of the pyrrolidine scaffold lies in its structural simplicity and the ease with which it can be functionalized at multiple positions. This allows for the generation of vast chemical libraries with diverse pharmacological profiles.[1][2] The stereogenic centers inherent to the pyrrolidine ring are particularly crucial, as different stereoisomers can exhibit markedly different biological activities and binding affinities for enantioselective protein targets.[2] This structural feature is leveraged by medicinal chemists to design derivatives with enhanced potency and reduced off-target effects. Numerous FDA-approved drugs, such as the antibacterial clindamycin, the antihypertensive captopril, and the anti-Alzheimer's agent aniracetam, feature a pyrrolidine core, attesting to its therapeutic significance.[3][4]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrrolidine derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a wide range of cancer cell lines.[1][5] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways essential for tumor growth, proliferation, and survival.

Mechanisms of Action

2.1.1. Enzyme Inhibition: Topoisomerase II

Many potent anticancer drugs function by targeting topoisomerase II (Top2), an essential enzyme that resolves DNA tangles during replication.[2][6] Certain pyrrolidine derivatives act as Top2 "poisons." They stabilize the transient covalent complex formed between Top2 and DNA, which prevents the re-ligation of double-strand breaks.[7][8] This accumulation of DNA damage triggers cell cycle arrest and ultimately leads to programmed cell death, or apoptosis.[6][7]

Caption: Inhibition of the Topoisomerase II catalytic cycle by pyrrolidine derivatives.

2.1.2. Disruption of Signaling Pathways: EGFR

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, when overexpressed or mutated, drives the proliferation, survival, and metastasis of many cancer types.[9][10][11] Pyrrolidine-based compounds have been designed as EGFR tyrosine kinase inhibitors (TKIs).[5] These small molecules compete with ATP for binding to the intracellular catalytic domain of the receptor, thereby preventing its autophosphorylation and the activation of downstream pro-survival pathways like PI3K/AKT/mTOR and MEK/ERK.[9][10]

Caption: A typical workflow for screening and characterizing novel anticancer compounds.

2.3.2. Protocol 1: MTT Assay for Cell Viability

This protocol provides a robust method for assessing the cytotoxic effects of novel pyrrolidine derivatives on cancer cell lines. [4][5][12]

-

Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. [4][5]The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization. [5][12]

-

Materials:

-

Cancer cell line(s) of interest (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in sterile PBS) [12] * Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)

-

96-well flat-bottom sterile microplates

-

Test pyrrolidine derivatives (dissolved in DMSO)

-

Positive control (e.g., Doxorubicin)

-

Microplate reader (absorbance at 570 nm)

-

-

Procedure:

-

Cell Seeding: Harvest logarithmically growing cells and determine cell density. Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment. [12] 2. Compound Treatment: Prepare serial dilutions of the test compounds and positive control in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with the same DMSO concentration) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C, 5% CO₂.

-